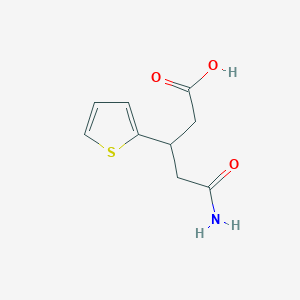

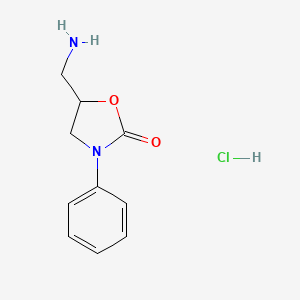

![molecular formula C9H16ClN3O2 B1377851 6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride CAS No. 1375473-41-8](/img/structure/B1377851.png)

6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride, also known as “AMMDH”, is an organic compound with an interesting chemical structure. This compound has been studied extensively in recent years due to its unique properties, which have enabled its use in various scientific research applications.

Applications De Recherche Scientifique

Antimicrobial Activity

- Field: Medicinal Chemistry

- Application: These compounds have been studied for their antimicrobial activity .

- Method: The compounds were synthesized using efficient methods that produced high yields without requiring additional purification .

- Results: The synthesized compounds showed antimicrobial activity, but the specific results or quantitative data were not provided in the source .

Antiproliferative Agents

- Field: Oncology

- Application: Some studies show promising applications of this class of compounds as antiproliferative agents .

- Method & Results: The specific methods of application and the results were not detailed in the source .

Cytotoxic Agents

- Field: Oncology

- Application: These compounds have also been studied for their cytotoxic properties .

- Method & Results: The specific methods of application and the results were not detailed in the source .

Anticancer Agents

- Field: Oncology

- Application: There are studies that show the potential of these compounds as anticancer agents .

- Method & Results: The specific methods of application and the results were not detailed in the source .

Inhibitors of Protein Arginine Deiminase

- Field: Biochemistry

- Application: These compounds have been studied as inhibitors of the protein arginine deiminase .

- Method & Results: The specific methods of application and the results were not detailed in the source .

Enzymatic Transesterification Reaction Catalyst

- Field: Biochemistry

- Application: Structures containing a fragment of substituted 1,3,7-triazaspiro[4.4]nonane-2,4-dione were found to catalyze the enzymatic transesterification reaction .

- Method & Results: The specific methods of application and the results were not detailed in the source .

Natural Spiroketals

- Field: Biochemistry

- Application: Spiroketals, which are related structures, have been isolated from natural sources and have been shown to have a broad spectrum of biological activity .

- Method: The specific methods of application and the results were not detailed in the source .

- Results: Natural spiroketals display antibiotic, anti-anaphylactic, antiphlogistic, and antispasmolytic activity. They are also used as catalysts in the manufacture of polymers, as attractants for bark beetles, and to accelerate processes involved in the combustion of solid rocket fuel .

Antagonists of Integrin α L β 2

- Field: Biochemistry

- Application: Compounds containing a fragment of substituted 1,3,7-triazaspiro[4.4]nonane-2,4-dione have been proven to be antagonists of integrin α L β 2, which plays an important role in the delivery of leukocytes to the site of inflammation .

- Method & Results: The specific methods of application and the results were not detailed in the source .

Treatment of Hepatitis C

- Field: Medicine

- Application: Derivatives containing an N-substituted amide group at the pyrrolidone ring can be used in the treatment of hepatitis C .

- Method & Results: The specific methods of application and the results were not detailed in the source .

Inhibitors of Matrix Metalloproteinases

- Field: Biochemistry

- Application: Derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione with a substituted N-methylamino group at position 9 are inhibitors of matrix metalloproteinases .

- Method & Results: The specific methods of application and the results were not detailed in the source .

Antagonists of Chemokine Receptors

- Field: Biochemistry

- Application: According to a US patent, compound 3 is a potential antagonist of chemokine receptors 2 and 5 (CCR2, CCR5) .

- Method & Results: The specific methods of application and the results were not detailed in the source .

Catalysts for Enzymatic Transesterification Reaction

- Field: Biochemistry

- Application: Structures containing a fragment of substituted 1,3,7-triazaspiro[4.4]nonane-2,4-dione were found to catalyze the enzymatic transesterification reaction .

- Method & Results: The specific methods of application and the results were not detailed in the source .

Natural Spiroketals

- Field: Biochemistry

- Application: Spiroketals, which are related structures, have been isolated from natural sources and have been shown to have a broad spectrum of biological activity .

- Method: The specific methods of application and the results were not detailed in the source .

- Results: Natural spiroketals display antibiotic, anti-anaphylactic [i], antlphlogistic 2, and antispasmolytic 3 a tivity. In addi=ion, they are used as catalysts in the manufacture of polymers [4], as attractants for bark beetles [5], and to accelerate processes involved in thecombustion of solid rocket fuel [6] .

Antagonists of Integrin α L β 2

- Field: Biochemistry

- Application: Compounds containing a fragment of substituted 1,3,7-triazaspiro[4.4]nonane-2,4-dione have been proven to be antagonists of integrin α L β 2 which plays an important role in delivery of leukocytes to the site of inflammation .

- Method & Results: The specific methods of application and the results were not detailed in the source .

Treatment of Hepatitis C

- Field: Medicine

- Application: Derivatives containing an N-substituted amide group at the pyrrolidone ring can be used in the treatment of hepatitis C .

- Method & Results: The specific methods of application and the results were not detailed in the source .

Inhibitors of Matrix Metalloproteinases

- Field: Biochemistry

- Application: Derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione with a substituted N-methylamino group at position 9 are inhibitors of matrix metalloproteinases .

- Method & Results: The specific methods of application and the results were not detailed in the source .

Antagonists of Chemokine Receptors

- Field: Biochemistry

- Application: According to a US patent, compound 3 is a potential antagonist of chemokine receptors 2 and 5 (CCR2, CCR5) .

- Method & Results: The specific methods of application and the results were not detailed in the source .

Catalysts for Enzymatic Transesterification Reaction

Propriétés

IUPAC Name |

9-(aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2.ClH/c1-12-7(13)9(11-8(12)14)4-2-3-6(9)5-10;/h6H,2-5,10H2,1H3,(H,11,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQDOXTZLVKNQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2(CCCC2CN)NC1=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

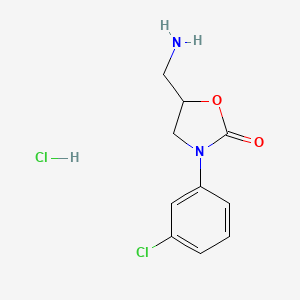

![3-allyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377769.png)

![3-allylbenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377770.png)

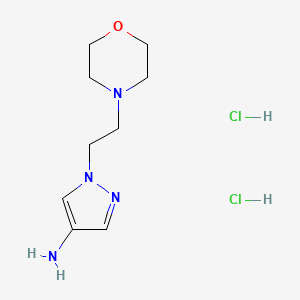

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B1377774.png)

methanone hydrobromide](/img/structure/B1377783.png)

![5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1377784.png)

![3-bromo-7-(chloromethyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1377786.png)

![tert-butyl N-[2,2-dimethyl-3-(methylamino)propyl]carbamate](/img/structure/B1377789.png)

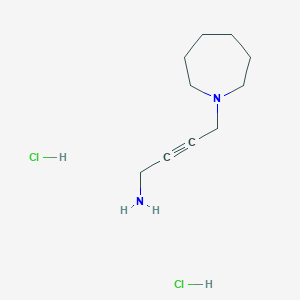

![3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1377790.png)